molecular formula C10H14N4O2 B13861451 Methyl 6-piperazin-1-ylpyrazine-2-carboxylate

Methyl 6-piperazin-1-ylpyrazine-2-carboxylate

Cat. No.: B13861451
M. Wt: 222.24 g/mol
InChI Key: OZPSWESZSAOKIY-UHFFFAOYSA-N
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Description

Methyl 6-piperazin-1-ylpyrazine-2-carboxylate is a chemical compound with the molecular formula C10H14N4O2 and a molecular weight of 222.24 g/mol It is a derivative of pyrazine and piperazine, which are both important structures in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-piperazin-1-ylpyrazine-2-carboxylate typically involves the reaction of 2-pyrazinecarboxylic acid with piperazine in the presence of a suitable esterifying agent, such as methanol . The reaction conditions often include heating and the use of a catalyst to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-piperazin-1-ylpyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine or piperazine rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyrazine or piperazine derivatives.

Scientific Research Applications

Methyl 6-piperazin-1-ylpyrazine-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 6-piperazin-1-ylpyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyrazine rings can interact with biological macromolecules, influencing their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-piperazin-1-ylpyrazine-2-carboxylate is unique due to its specific combination of pyrazine and piperazine rings with an ester functional group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 6-piperazin-1-ylpyrazine-2-carboxylate

InChI

InChI=1S/C10H14N4O2/c1-16-10(15)8-6-12-7-9(13-8)14-4-2-11-3-5-14/h6-7,11H,2-5H2,1H3

InChI Key

OZPSWESZSAOKIY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=CC(=N1)N2CCNCC2

Origin of Product

United States

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